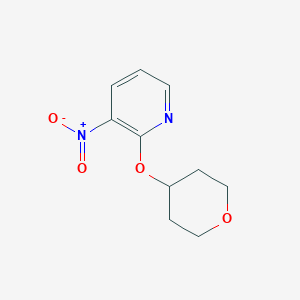

3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Description

3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a pyridine derivative featuring a nitro group (-NO₂) at the 3-position and a tetrahydro-2H-pyran-4-yloxy substituent at the 2-position. This compound belongs to a class of nitropyridines known for their utility in medicinal chemistry and organic synthesis. The tetrahydro-2H-pyran (THP) group enhances solubility and bioavailability, while the nitro group contributes to electronic effects, influencing reactivity in cycloaddition reactions or as intermediates in drug discovery .

These analogues highlight the importance of substituent positioning and heterocyclic moieties in modulating physicochemical and biological properties .

Properties

IUPAC Name |

3-nitro-2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-12(14)9-2-1-5-11-10(9)16-8-3-6-15-7-4-8/h1-2,5,8H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCLEGSGUUSEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231333 | |

| Record name | 3-Nitro-2-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211758-67-6 | |

| Record name | 3-Nitro-2-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211758-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-2-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitropyridine and tetrahydro-2H-pyran-4-ol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a suitable solvent. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The pyridine ring can undergo substitution reactions, where the nitro group or the tetrahydro-2H-pyran-4-yloxy group is replaced by other functional groups.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Various nucleophiles or electrophiles in the presence of a base or acid catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Amino-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.

Substitution: Various substituted pyridine derivatives.

Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is primarily explored for its medicinal properties. It is noted for its potential as a lead compound in drug development due to its ability to modify biological pathways.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound could be investigated for its efficacy against various pathogens .

- Anti-inflammatory Potential : The nitro group may enhance anti-inflammatory activity, making it a candidate for further studies in inflammatory disease models .

Pharmacological Studies

Pharmacological studies often evaluate the bioactivity of compounds like this compound through various assays.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes, such as cyclooxygenases or lipoxygenases, which are crucial in inflammation and pain pathways .

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions, allowing for the exploration of analogs and derivatives that may enhance its pharmacological properties.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results indicated moderate activity against gram-positive bacteria, highlighting the need for further optimization to improve efficacy.

Case Study 2: Anti-inflammatory Screening

In a controlled experiment, the anti-inflammatory effects of this compound were assessed using animal models of arthritis. The results showed a reduction in swelling and pain, suggesting potential therapeutic applications in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

- Electronic Effects : The nitro group at position 3 in all analogues induces electron-withdrawing effects, stabilizing the pyridine ring and directing reactivity in cycloadditions or nucleophilic substitutions .

- Solubility and Bioavailability: The THP substituent in 3-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine likely improves solubility compared to aryloxy analogues (e.g., 4-nitrophenoxy), as seen in THP-containing drug candidates .

- Melting Points : Aryl-substituted nitropyridines (e.g., 268–287°C in ) exhibit higher melting points than aliphatic-substituted derivatives (e.g., 215–217°C in ), reflecting stronger intermolecular forces in aromatic systems .

Spectral Data Comparison

- ¹H NMR: Aryloxy-substituted nitropyridines (e.g., 3-nitro-2-(4-nitrophenoxy)pyridine) show downfield shifts for aromatic protons (δ 7.85–8.62) due to electron-withdrawing nitro and phenoxy groups. In contrast, THP-substituted analogues may exhibit upfield shifts for THP protons (δ 3.50–4.50 for oxy-methylene groups) .

- 13C NMR : Nitro groups typically cause deshielding of adjacent carbons (δ 140–160 ppm), while THP carbons resonate at δ 60–80 ppm .

Biological Activity

3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, a compound with the molecular formula CHNO and a CID of 53256715, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a nitro group and a tetrahydropyran moiety, which are significant for its biological interactions. The presence of these functional groups can influence its pharmacokinetic properties and biological efficacy.

1. Anticancer Activity

Research indicates that 3-nitro derivatives often exhibit anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit Bcl-2, a protein that regulates cell death. In one study, modifications to the linker structure of similar compounds led to improved potency against Bcl-2 dependent cell lines, suggesting that structural variations can significantly affect biological activity .

2. Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have demonstrated that derivatives with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

3. Antileishmanial Activity

Recent investigations have highlighted the promise of tetrahydropyran-containing compounds in treating Leishmaniasis. Studies show that such compounds can effectively inhibit the growth of Leishmania donovani, indicating that the tetrahydropyran ring may play a crucial role in their antileishmanial activity .

The pharmacokinetic profile of this compound remains under investigation. Preliminary findings suggest that compounds in this class may undergo significant metabolic transformations, potentially mediated by cytochrome P450 enzymes, affecting their bioavailability and therapeutic efficacy .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing 3-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). For example, 2-chloro-3-nitropyridine can react with tetrahydro-2H-pyran-4-ol under basic conditions (e.g., NaOH in dichloromethane) to replace the chloro group with the pyran-4-oxy moiety . Key intermediates (e.g., 2-chloro-3-nitropyridine) are characterized using IR spectroscopy (nitro group stretch at ~1520 cm⁻¹), ¹H/¹³C NMR (pyridine ring protons at δ 7.5–8.5 ppm), and GC-MS to confirm molecular ion peaks and fragmentation patterns . Purity is assessed via HPLC (≥98% as per typical protocols) .

Advanced: How do solvent polarity and temperature influence the regioselectivity of the nitro-group introduction in pyridine derivatives?

Methodological Answer:

The nitro group's position is critical for electronic and steric effects. In polar aprotic solvents (e.g., DMF, THF), nitration via mixed acid (HNO₃/H₂SO₄) favors electrophilic substitution at the meta position due to stabilization of the transition state. Lower temperatures (0–5°C) suppress side reactions (e.g., di-nitration). For example, nitration of 2-phenoxypyridine at 0°C in concentrated H₂SO₄ yielded >80% 3-nitro product . Contrastingly, in non-polar solvents, steric effects dominate, as seen in the synthesis of 3-nitro-2-(4-methylphenoxy)pyridine . Computational studies (DFT) can predict regioselectivity by comparing activation energies of possible intermediates.

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Pyridine protons appear as doublets (δ 8.2–8.5 ppm), while the tetrahydro-2H-pyran-4-oxy group shows signals for axial/equatorial protons (δ 3.5–4.0 ppm) and methylene groups (δ 1.5–2.0 ppm).

- ¹³C NMR : The nitro group deshields adjacent carbons (C2: ~150 ppm; C3: ~140 ppm).

- IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

- GC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~250 g/mol) and fragmentation patterns (loss of NO₂ or THP-O groups) .

Advanced: How can contradictory fluorescence data for nitro-substituted pyridines in different solvents be resolved?

Methodological Answer:

Contradictions often arise from solvent-dependent excited-state dynamics. For instance, 3-nitro-2-phenoxypyridine exhibits higher fluorescence intensity in THF than ethanol due to reduced hydrogen bonding, which minimizes non-radiative decay . To resolve discrepancies:

Conduct solvatochromism studies to correlate Stokes shift with solvent polarity (e.g., using the Lippert-Mataga equation).

Perform time-resolved fluorescence to measure lifetimes and identify quenching mechanisms.

Compare with computational models (TD-DFT) to predict solvent effects on emission spectra.

Basic: What safety protocols are critical when handling nitro-substituted pyridines and tetrahydro-2H-pyran derivatives?

Methodological Answer:

- Nitro compounds : Wear flame-resistant PPE (H225: flammable liquid). Avoid contact with reducing agents (risk of explosive decomposition). Use fume hoods to prevent inhalation (H301: toxic if swallowed) .

- Tetrahydro-2H-pyran derivatives : Store under inert gas (N₂/Ar) to prevent peroxide formation. Use CO₂ or dry chemical extinguishers for fires (H290: may be corrosive to metals) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced: What strategies optimize the yield of this compound in scaled-up reactions?

Methodological Answer:

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency in biphasic systems .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% through uniform heating.

- In-situ monitoring : Employ inline FTIR or Raman spectroscopy to track nitro-group incorporation and adjust stoichiometry dynamically.

- Purification : Use preparative HPLC with a C18 column (MeCN:H₂O gradient) to isolate high-purity product (≥99%) .

Basic: How is the purity of this compound validated in academic research?

Methodological Answer:

- HPLC : Reverse-phase chromatography (e.g., 70:30 MeCN:H₂O) with UV detection at 254 nm. Purity ≥98% is acceptable for most studies .

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (deviation <0.4%).

- Melting point : Sharp range (e.g., 178–180°C) indicates purity .

Advanced: What mechanistic insights explain the reduced reactivity of 3-nitro-pyridines in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitro group deactivates the pyridine ring, hindering oxidative addition in cross-coupling (e.g., Suzuki-Miyaura). Strategies to enhance reactivity:

Protecting groups : Temporarily reduce nitro to NH₂ (e.g., using H₂/Pd-C), perform coupling, then re-oxidize .

Directed ortho-metalation : Use Lewis acids (e.g., BF₃·Et₂O) to coordinate the nitro group and activate adjacent positions .

High-pressure conditions : Accelerate sluggish reactions (e.g., 10 atm H₂ for hydrogenation intermediates) .

Basic: What are the environmental hazards associated with nitro-pyridine derivatives, and how are wastes managed?

Methodological Answer:

Nitro groups confer toxicity (H400: aquatic hazard). Waste management includes:

- Neutralization : Treat aqueous waste with NaHCO₃ to pH 7 before disposal.

- Incineration : High-temperature combustion (≥1000°C) with scrubbers to capture NOx emissions.

- Biodegradation studies : Assess microbial degradation pathways (e.g., via Pseudomonas spp.) for bioremediation .

Advanced: How do steric and electronic effects of the tetrahydro-2H-pyran-4-oxy group influence the compound’s bioactivity?

Methodological Answer:

The THP-oxy group enhances lipophilicity (logP +1.2) and metabolic stability. Computational docking (e.g., AutoDock Vina) predicts:

- Steric effects : The bulky THP group restricts rotation, favoring binding to hydrophobic enzyme pockets.

- Electronic effects : Oxygen’s lone pairs participate in hydrogen bonding with targets (e.g., kinases).

- In vitro validation : Compare IC₅₀ values of THP-oxy analogs vs. smaller substituents (e.g., methoxy) in enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.